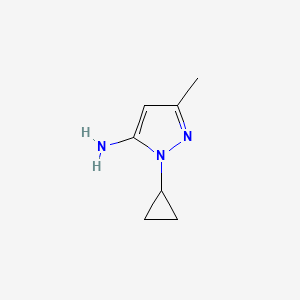
2,4-Difluoro-3-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3F2IO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an iodine atom. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-iodobenzaldehyde typically involves the iodination of 2,4-difluorobenzaldehyde. One common method is the Sandmeyer reaction, where 2,4-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position. The reaction conditions usually involve low temperatures and the use of acidic media to facilitate the diazotization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-3-iodobenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base to facilitate the substitution of the iodine atom.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate in acidic or basic media are commonly used.
Reduction Reactions: Mild reducing agents like sodium borohydride in methanol or ethanol are typically employed.
Major Products Formed
Substitution Reactions: Products include 2,4-difluoro-3-aminobenzaldehyde or 2,4-difluoro-3-thiobenzaldehyde.
Oxidation Reactions: The major product is 2,4-difluoro-3-iodobenzoic acid.
Reduction Reactions: The major product is 2,4-difluoro-3-iodobenzyl alcohol.
Aplicaciones Científicas De Investigación
2,4-Difluoro-3-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.
Medicine: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-3-iodobenzaldehyde depends on the specific application. In biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The presence of fluorine and iodine atoms can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodobenzaldehyde: Lacks the fluorine atoms, which can affect its chemical properties and reactivity.
2,4-Dichloro-3-iodobenzaldehyde:
Uniqueness
2,4-Difluoro-3-iodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the iodine atom enhances its reactivity in substitution reactions. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
IUPAC Name |
2,4-difluoro-3-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFIAUWOPYTROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)


![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
